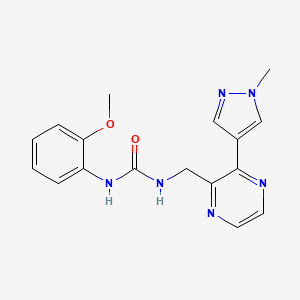

1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a small molecule compound that has attracted significant attention in the scientific community due to its potential use as a drug candidate for various diseases.

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the ability to form hydrogels in acidic environments. The rheology and morphology of these hydrogels can be tuned by the identity of the anion present, showcasing a method to adjust the physical properties of such materials. This application is significant in the development of smart materials and responsive systems for various industrial and biomedical applications (Lloyd & Steed, 2011).

Antiproliferative Agents in Cancer Research

Compounds structurally similar to the one , specifically (imidazo[1,2-a]pyrazin-6-yl)ureas, have been synthesized and evaluated for their antiproliferative properties against non-small cell lung cancer cell lines. One such compound displayed cytostatic activity and induced overexpression of the TP53 gene, suggesting potential applications in cancer therapeutics and research into p53 mutant reactivation (Bazin et al., 2016).

Enzyme Inhibition and Antimicrobial Activity

Derivatives of ureas, including those with substituted phenyl groups, have been synthesized and tested for their antimicrobial properties and enzyme inhibition capabilities. These studies contribute to the understanding of the potential of such compounds in developing new antimicrobial agents and enzyme inhibitors for therapeutic and agricultural applications (Korkusuz, Yıldırım, & Albayrak, 2013).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been explored for their enzyme inhibition and anticancer activities. This research provides insights into the design of novel therapeutic agents targeting specific cancers by manipulating the structural features of urea derivatives (Mustafa, Perveen, & Khan, 2014).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-23-11-12(9-21-23)16-14(18-7-8-19-16)10-20-17(24)22-13-5-3-4-6-15(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBMGTLCVJMDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)

![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)